

Application Notes and Protocols for the Fluorescent Probe C17H18ClN3O4 (W-HOCl)

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Compound of Interest

Compound Name: C17H18ClN3O4

Cat. No.: B576333

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C17H18ClN3O4, also known as W-HOCl, is a coumarin-based fluorescent probe designed for the selective and sensitive detection of hypochlorite ions (HOCl). Hypochlorous acid is a critical reactive oxygen species (ROS) involved in various physiological and pathological processes, including immune responses and oxidative stress. The W-HOCl probe offers a "turn-on" fluorescent response upon reaction with HOCl, making it a valuable tool for real-time monitoring of HOCl levels in biological systems. Its applications span from fundamental cell biology research to potential use in drug development and disease diagnostics.

Data Presentation

Photophysical Properties of W-HOCl

Property	Value	Reference
Molecular Formula	C17H18ClN3O4	[1](--INVALID-LINK--)
Molecular Weight	379.8 g/mol	[1](--INVALID-LINK--)
Excitation Wavelength (λ_{ex})	400 nm	[2]
Emission Wavelength (λ_{em})	460 nm	[2]
Stokes Shift	60 nm	[2]
Quantum Yield (Φ)	Not Reported	
Color	Off-white solid	[2]

Sensing Performance of W-HOCl for HOCl Detection

Parameter	Value	Reference
Analyte	Hypochlorite (HOCl)	[2][3]
Detection Mechanism	Oxidation of sulfide to sulfoxide	[2][3]
Fluorescence Change	Turn-on (42-fold enhancement)	[2][3]
Detection Limit	6 nM	[2][3]
Response Time	< 10 seconds	[4]
pH Range	Stable between 6.0 and 9.0	[5]
Selectivity	High selectivity over other ROS and biologically relevant species	[6]

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Probe W-HOCl

This protocol is divided into two main steps: the synthesis of the coumarin precursor and the final probe synthesis.

Part A: Synthesis of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Coumarin Precursor)

This synthesis proceeds via a Knoevenagel condensation reaction.^[2]

Materials:

- 2-hydroxy-4-methoxybenzaldehyde
- Meldrum's acid
- Piperidine
- Absolute ethanol

Procedure:

- Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in absolute ethanol in a round-bottom flask.
- Add a catalytic amount of piperidine to the mixture.
- Reflux the reaction mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Collect the resulting precipitate by filtration.
- The collected solid, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, can be used in the next step without further purification.

Part B: Synthesis of W-HOCl (**C17H18ClN3O4**)

This step involves the coupling of the coumarin precursor with thiomorpholine.^[2]

Materials:

- 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

- Thiomorpholine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Dry Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄)

Procedure:

- In a dry round-bottom flask, dissolve 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.36 mmol), thiomorpholine (2.72 mmol), EDCI (1.76 mmol), and DMAP (0.45 mmol) in dry DCM.
- Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
- Once the reaction is complete, quench it with water and extract the product with DCM.
- Combine the organic layers and dry over anhydrous Na₂SO₄.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by column chromatography using a DCM:MeOH (20:1) solvent system.
- The final product, W-HOCl, will be an off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, FTIR, and HRMS.

Protocol 2: Live Cell Imaging of Hypochlorite (HOCl)

This protocol details the use of W-HOCl for detecting HOCl in living cells using fluorescence microscopy.^[2]

Materials:

- MCF-7 cells (or other suitable cell line)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
- W-HOCl stock solution (in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Hypochlorous acid solution
- Confocal microscope

Procedure:

- Cell Culture: Grow MCF-7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.
- Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
- Probe Loading:
 - Prepare a 10 µM working solution of W-HOCl in serum-free DMEM from a DMSO stock solution.
 - Remove the culture medium from the cells and wash them once with PBS.
 - Add the W-HOCl working solution to the cells and incubate for 30 minutes at 37°C.
- Washing: Wash the cells three times with PBS (pH 7.4) to remove any excess probe.
- HOCl Treatment (for positive control):
 - Treat the cells with a desired concentration of HOCl (e.g., 100 µM) in PBS for 1 hour at 37°C.
 - For negative control, add only PBS to the cells.
- Washing: Wash the cells three times with PBS (pH 7.4).

- Imaging:
 - Image the cells using a confocal microscope.
 - Use an excitation wavelength of 405 nm and collect the emission between 430-500 nm for the blue channel (W-HOCl fluorescence).
 - Observe the "turn-on" fluorescence in the presence of HOCl.

Protocol 3: Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of the W-HOCl probe using a commercially available assay kit (e.g., CytoTox-Fluor™).[7]

Materials:

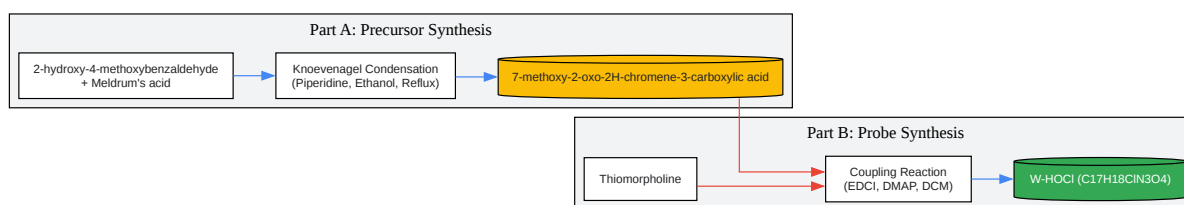
- Cell line of interest
- Complete culture medium
- W-HOCl probe at various concentrations
- CytoTox-Fluor™ Cytotoxicity Assay kit (or equivalent)
- Opaque-walled 96-well plates
- Plate reader with fluorescence detection capabilities

Procedure:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of W-HOCl in the culture medium.
 - Remove the old medium from the cells and add the medium containing different concentrations of W-HOCl.

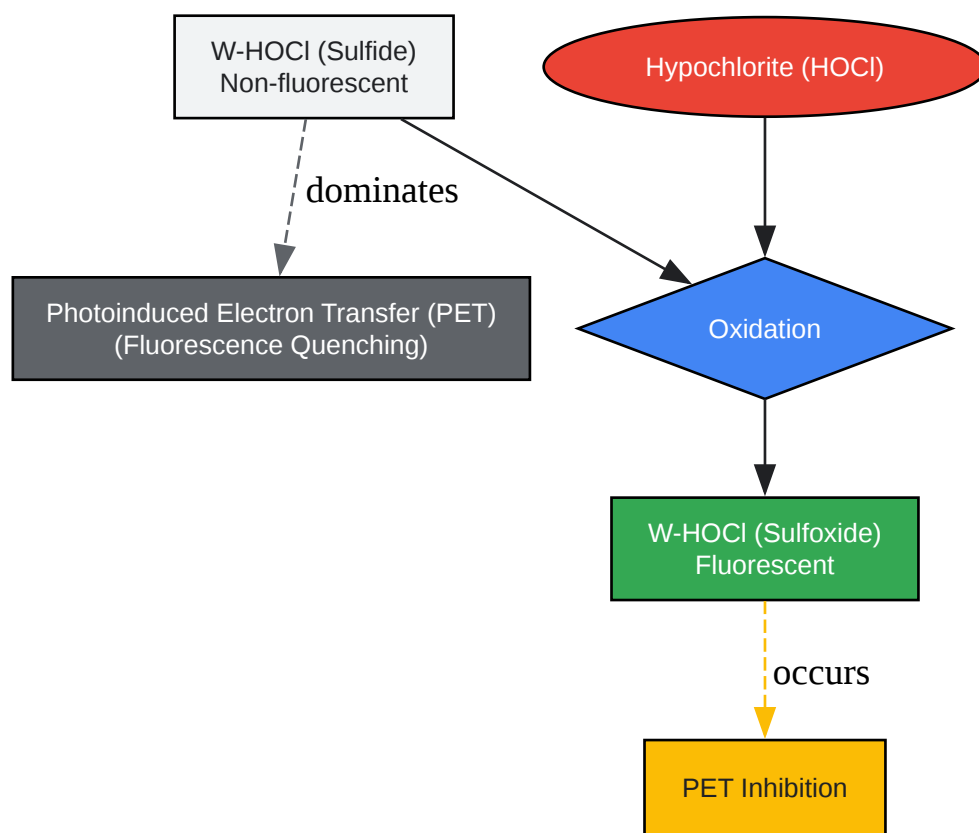
- Include control wells: no-cell control (medium only), vehicle control (cells with DMSO or buffer), and a positive control for cytotoxicity (e.g., digitonin).
- Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
- Assay:
 - Equilibrate the plate to room temperature.
 - Add the CytoTox-Fluor™ Reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time, protected from light.
- Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths specified in the kit's protocol.
- Data Analysis: Calculate the percentage of cytotoxicity for each concentration of W-HOCl relative to the positive and negative controls.

Visualizations



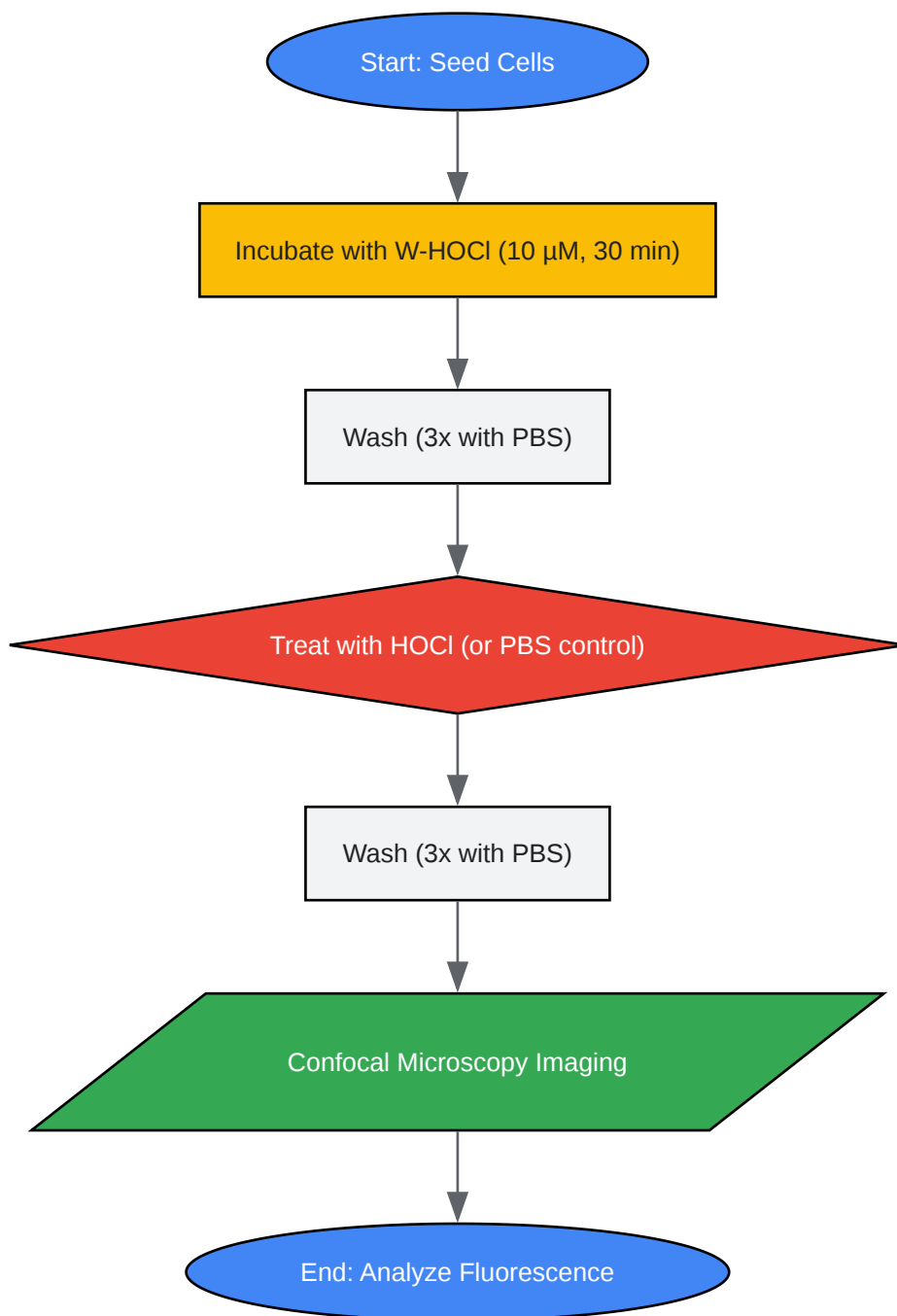
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Caption: Synthesis workflow for the fluorescent probe W-HOCl.



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Caption: Mechanism of fluorescence turn-on for W-HOCl.



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Caption: Workflow for live cell imaging with W-HOCl.

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